3-Hydroxycatalponol

Description

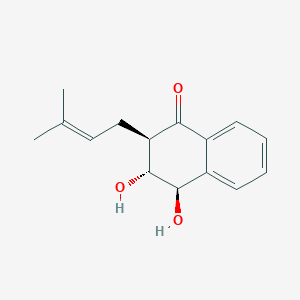

Structure

3D Structure

Properties

IUPAC Name |

(2R,3R,4R)-3,4-dihydroxy-2-(3-methylbut-2-enyl)-3,4-dihydro-2H-naphthalen-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18O3/c1-9(2)7-8-12-13(16)10-5-3-4-6-11(10)14(17)15(12)18/h3-7,12,14-15,17-18H,8H2,1-2H3/t12-,14+,15+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PURPSZILBYSJEM-NWANDNLSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCC1C(C(C2=CC=CC=C2C1=O)O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=CC[C@@H]1[C@H]([C@@H](C2=CC=CC=C2C1=O)O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

3-Hydroxycatalponol: A Comprehensive Technical Guide to its Natural Source and Origin

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of 3-Hydroxycatalponol, a sesquiterpenoid natural product. It details its primary natural source, origin, and the phytochemical context of its discovery. This document includes available data on its physicochemical properties, and outlines detailed experimental protocols for the isolation and characterization of related compounds from the Bignoniaceae family, which can serve as a methodological basis for working with this compound. Additionally, this guide presents logical workflows for its isolation and characterization through diagrams generated using Graphviz (DOT language), providing a clear visual representation of the required experimental processes.

Introduction

This compound is a sesquiterpenoid, a class of natural products known for their diverse chemical structures and significant biological activities. The isolation and characterization of such compounds are pivotal for drug discovery and development, offering novel scaffolds for therapeutic agents. This guide focuses on the natural provenance of this compound, providing a foundational resource for researchers interested in its further investigation.

Natural Source and Origin

The primary documented natural source of this compound is the plant species Ekmanianthe longiflora. It has been isolated from the roots of this plant[1]. Ekmanianthe longiflora belongs to the Bignoniaceae family, a plant family renowned for its production of a wide array of secondary metabolites, including naphthoquinones, iridoids, and terpenoids.

The Bignoniaceae family, which includes other well-studied genera such as Catalpa and Kigelia, is a rich source of bioactive compounds. Several related naphthoquinones have been isolated from the stem bark of Catalpa ovata, a plant used in traditional Japanese and Chinese medicine.[2][3][4] Similarly, various parts of Kigelia pinnata (the sausage tree) are known to contain naphthoquinones and other phenolic compounds.[5][6][7] The presence of such compounds across the Bignoniaceae family highlights the chemotaxonomic significance of this chemical class and suggests a common biosynthetic origin.

Physicochemical Properties

The available data for this compound is summarized in the table below. This information is critical for its detection, isolation, and characterization.

| Property | Value | Reference |

| Chemical Name | This compound | [1] |

| Synonyms | 3-Hydroxycatalpol, 1(2H)-Naphthalenone, 3,4-dihydro-3,4-dihydroxy-2-(3-methyl-2-buten-1-yl)-, (2R,3R,4R)- | [1] |

| CAS Number | 265644-24-4 | [1][8] |

| Molecular Formula | C15H18O3 | [1] |

| Molecular Weight | 246.3 g/mol | [1] |

| Class | Sesquiterpenoid | [1] |

Experimental Protocols: Isolation and Characterization of Related Naphthoquinones from Catalpa ovata

Plant Material and Extraction

-

Collection and Preparation : The stem bark of the plant is collected, air-dried, and coarsely powdered.

-

Extraction : The powdered plant material is extracted with methanol (MeOH) by reflux. The resulting MeOH extract is then concentrated under reduced pressure.

-

Solvent Partitioning : The concentrated extract is suspended in water and partitioned successively with n-hexane and chloroform (CHCl3) to separate compounds based on their polarity.

Chromatographic Separation and Purification

-

Column Chromatography : The chloroform-soluble fraction, which typically contains the naphthoquinones, is subjected to silica gel column chromatography.

-

Elution Gradient : The column is eluted with a gradient of n-hexane and ethyl acetate (EtOAc), starting with a low polarity mixture and gradually increasing the polarity.

-

Fraction Collection : Fractions are collected and monitored by Thin Layer Chromatography (TLC). Fractions with similar TLC profiles are combined.

-

Preparative TLC : Further purification of the combined fractions is achieved using preparative TLC with a suitable solvent system (e.g., CHCl3:MeOH mixtures) to yield the pure compounds.

Structure Elucidation

The structures of the isolated compounds are elucidated using a combination of spectroscopic techniques:

-

Mass Spectrometry (MS) : High-Resolution Electrospray Ionization Mass Spectrometry (HREIMS) is used to determine the molecular formula.

-

Infrared (IR) Spectroscopy : To identify functional groups such as hydroxyls and carbonyls.

-

Ultraviolet (UV) Spectroscopy : To observe the characteristic absorption of the naphthoquinone chromophore.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy : 1H NMR, 13C NMR, and 2D NMR (COSY, HMQC, HMBC) experiments are conducted to establish the complete chemical structure and stereochemistry of the molecule.

Logical and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate the key workflows for the isolation and characterization of this compound and related compounds.

Caption: Isolation and Structure Elucidation Workflow for this compound.

Conclusion

This compound is a sesquiterpenoid originating from the roots of Ekmanianthe longiflora, a member of the Bignoniaceae family. While detailed studies on this specific compound are limited, the established methodologies for isolating and characterizing related naphthoquinones from Catalpa ovata provide a clear and effective blueprint for future research. This technical guide serves as a foundational resource for scientists and researchers, enabling them to pursue further investigation into the chemistry and potential therapeutic applications of this compound. The provided workflows and protocols are intended to facilitate the design of robust experimental strategies for the exploration of this and other novel natural products.

References

- 1. 3-Hydroxycatalpol | 265644-24-4 [chemicalbook.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Antitumor-promoting naphthoquinones from Catalpa ovata - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Chemical composition and antioxidant potentials of Kigelia pinnata root oil and extracts - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. jopcr.com [jopcr.com]

- 8. This compound | CymitQuimica [cymitquimica.com]

Discovery and Analysis of 3-Hydroxycatalponol in Ekmanianthe longiflora (Bignoniaceae): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide details the discovery of 3-Hydroxycatalponol, referred to as catalponol in the primary literature, from the roots of Ekmanianthe longiflora, a member of the Bignoniaceae family. Bioactivity-directed fractionation of a chloroform extract led to the isolation of this sesquiterpenoid, alongside its epimer and several other naphthoquinone derivatives. While some co-isolated compounds exhibited significant cytotoxicity against a panel of human cancer cells, catalponol and its epimer were found to be inactive in the same assays. This document provides a comprehensive overview of the isolation procedure, structural elucidation, and biological evaluation of this compound, presenting quantitative data in structured tables and detailed experimental protocols. Visual diagrams generated using Graphviz are included to illustrate the experimental workflow.

Introduction

The Bignoniaceae family is a rich source of diverse secondary metabolites, including flavonoids, iridoids, and quinones. As part of a study investigating the cytotoxic constituents of medicinal plants, the roots of Ekmanianthe longiflora, a tree native to the Caribbean, were subjected to phytochemical analysis. This investigation led to the isolation and characterization of several compounds, including the sesquiterpenoid this compound (catalponol). This guide serves as a technical resource for researchers interested in the natural products chemistry of the Bignoniaceae family and the specific methodologies employed in the discovery of this compound.

Data Presentation

Table 1: Isolated Compounds from Ekmanianthe longiflora Root Extract

| Compound Number | Compound Name | Molecular Formula | Yield (mg) |

| 8 | Catalponol (this compound) | C₁₅H₁₈O₃ | 25.0 |

| 9 | epi-Catalponol | C₁₅H₁₈O₃ | 15.0 |

| 1 | (2R,3R,4R)-3,4-dihydro-3,4-dihydroxy-2-(3-methyl-2-butenyl)-1(2H)-naphthalenone | C₁₅H₁₈O₃ | 10.0 |

| 2 | (2S,3R,4R)-3,4-dihydro-3,4-dihydroxy-2-(3-methyl-2-butenyl)-1(2H)-naphthalenone | C₁₅H₁₈O₃ | 8.0 |

| 3 | (2R,3aR,9R,9aR)-9-hydroxy-2-(1-hydroxy-1-methylethyl)-2,3,3a,4,9,9a-hexahydro-naphtho[2,3-b]furan-4-one | C₁₅H₁₈O₄ | 6.0 |

| 4 | 2-(1-hydroxyethyl)naphtho[2,3-b]furan-4,9-quinone | C₁₄H₁₀O₄ | 12.0 |

| 5 | 2-acetylnaphtho[2,3-b]furan-4,9-quinone | C₁₄H₈O₄ | 7.0 |

| 6 | dehydro-iso-α-lapachone | C₁₅H₁₂O₃ | 5.0 |

| 7 | α-lapachone | C₁₅H₁₄O₃ | 18.0 |

Table 2: Cytotoxicity Data of Compounds Isolated from Ekmanianthe longiflora

| Compound | Cell Line | ED₅₀ (µg/mL) |

| Catalponol (this compound) | Panel | Inactive |

| epi-Catalponol | Panel | Inactive |

| 2-(1-hydroxyethyl)naphtho[2,3-b]furan-4,9-quinone | Panel | Significant |

| 2-acetylnaphtho[2,3-b]furan-4,9-quinone | Panel | Significant |

| dehydro-iso-α-lapachone | Panel | Significant |

| α-lapachone | Panel | Marginal |

Note: The specific ED₅₀ values for the active compounds were not detailed in the provided information but were described as "significant" or "marginal". The panel of human cancer cells was not specified in the abstract.

Experimental Protocols

Plant Material

The root of Ekmanianthe longiflora was collected and identified prior to extraction.

Extraction and Isolation

The air-dried, powdered roots of E. longiflora were extracted with chloroform (CHCl₃). The resulting crude extract was then subjected to bioactivity-directed fractionation. This process involves separating the extract into different fractions and testing the biological activity of each fraction to guide the isolation of active compounds. For the isolation of catalponol and other constituents, a combination of chromatographic techniques was employed.

Detailed Protocol:

-

Extraction: Macerate the powdered root material with CHCl₃ at room temperature. Filter and concentrate the solvent under reduced pressure to obtain the crude chloroform extract.

-

Fractionation: The crude extract was partitioned and subjected to column chromatography over silica gel, eluting with a gradient of organic solvents of increasing polarity.

-

Purification: Fractions containing compounds of interest were further purified using repeated column chromatography and preparative thin-layer chromatography (TLC) to yield the pure compounds, including catalponol and epi-catalponol.

Structural Elucidation

The structures of the isolated compounds were determined using a combination of spectroscopic methods:

-

Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectra were acquired to determine the carbon-hydrogen framework of the molecules.

-

Mass Spectrometry (MS): High-resolution mass spectrometry was used to determine the elemental composition and molecular weight.

-

Infrared (IR) Spectroscopy: To identify the functional groups present in the molecules.

-

Ultraviolet (UV) Spectroscopy: To analyze the electronic transitions within the molecule, providing information about conjugated systems.

Cytotoxicity Assay

The isolated compounds were evaluated for their cytotoxic activity against a panel of human cancer cell lines. The specific details of the assay (e.g., cell lines used, assay method such as MTT or SRB) were not provided in the initial abstract but would typically involve treating the cancer cells with varying concentrations of the compounds and measuring cell viability after a set incubation period.

Visualization

Experimental Workflow for the Isolation of this compound

Caption: Isolation workflow for this compound from E. longiflora.

Conclusion

The investigation of the chemical constituents of Ekmanianthe longiflora successfully led to the isolation of this compound (catalponol) and its epimer. Although these sesquiterpenoids did not exhibit cytotoxic activity in the reported assays, their discovery contributes to the phytochemical knowledge of the Bignoniaceae family. The co-occurrence of cytotoxic naphthoquinones highlights the potential of this plant species as a source of biologically active compounds. Further studies are warranted to explore other potential biological activities of this compound and to fully characterize the cytotoxic properties of the other isolated compounds. This guide provides a foundational reference for future research in this area.

Technical Whitepaper: Isolation and Characterization of Naphthoquinones from Ekmanianthe longiflora

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The initial request specified the isolation of "3-Hydroxycatalponol" from Ekmanianthe longiflora. However, a thorough review of the scientific literature indicates that while several naphthoquinones have been isolated from this plant, this compound is not among them. The primary research on Ekmanianthe longiflora reports the isolation of catalponol and epi-catalponol. This guide will therefore focus on the scientifically documented isolation of these and other key constituents from Ekmanianthe longiflora.

Introduction

Ekmanianthe longiflora (Griseb.) Urb., a member of the Bignoniaceae family, is a tree found in the Dominican Republic and Cuba.[1] Phytochemical investigations of this plant, particularly its roots, have revealed a rich source of naphthoquinones. A bioactivity-directed fractionation approach has been successfully employed to isolate and identify these compounds. This technical guide details the isolation and characterization of these constituents, with a focus on the methodological aspects of the process.

Bioassay-Directed Fractionation

The isolation of compounds from the roots of Ekmanianthe longiflora was guided by cytotoxicity assays against human cancer cell lines.[1][2] This approach, known as bioassay-guided fractionation, ensures that the chemical separation process is focused on isolating the biologically active components of the crude extract.

Logical Workflow for Bioassay-Guided Fractionation

Caption: Workflow of Bioassay-Guided Fractionation.

Experimental Protocols

The following protocols are based on the methodologies described for the isolation of constituents from Ekmanianthe longiflora.[1][2]

Plant Material and Extraction

-

Plant Material: The roots of Ekmanianthe longiflora were used for the extraction process.

-

Extraction Solvent: Chloroform (CHCl₃) was utilized as the extraction solvent.

-

Procedure: A bioactivity-directed fractionation of the chloroform extract of the roots was performed.[1][2]

Chromatographic Separation

The crude chloroform extract was subjected to chromatographic separation. While the specific details for the isolation of each compound are found within the primary literature, the general approach involves multiple steps of chromatography to separate the complex mixture into its individual components.

Isolated Compounds

Bioactivity-directed fractionation of the chloroform extract from the roots of Ekmanianthe longiflora yielded several compounds, including three new natural products and six known compounds.[1][2]

| Compound Name | Compound Type | Biological Activity (in cited study) |

| (2R,3R,4R)-3,4-dihydro-3,4-dihydroxy-2-(3-methyl-2-butenyl)-1(2H)-naphthalenone | New Dihydronaphthoquinone | Not specified in abstract |

| (2S,3R,4R)-3,4-dihydro-3,4-dihydroxy-2-(3-methyl-2-butenyl)-1(2H)-naphthalenone | New Dihydronaphthoquinone | Not specified in abstract |

| (2R,3aR,9R,9aR)-9-hydroxy-2-(1-hydroxy-1-methylethyl)-2,3,3a,4,9,9a-hexahydro-naphtho[2,3-b]furan-4-one | New Naphthoquinone Analogue | Not specified in abstract |

| 2-(1-hydroxyethyl)naphtho[2,3-b]furan-4,9-quinone | Known Naphthoquinone | Significant cytotoxicity |

| 2-acetylnaphtho[2,3-b]furan-4,9-quinone | Known Naphthoquinone | Significant cytotoxicity |

| Dehydro-iso-alpha-lapachone | Known Naphthoquinone | Significant cytotoxicity |

| alpha-Lapachone | Known Naphthoquinone | Marginal activity |

| Catalponol | Known Naphthoquinone | Inactive |

| epi-Catalponol | Known Naphthoquinone | Inactive |

Table 1: Compounds isolated from Ekmanianthe longiflora and their reported cytotoxic activity.[1][2]

Characterization of Isolated Compounds

The structures of the isolated compounds were determined using a combination of spectroscopic techniques.

-

Nuclear Magnetic Resonance (NMR): 1H and 13C NMR spectroscopy were used for the primary structural elucidation of the isolated compounds.

-

Mass Spectrometry (MS): Mass spectrometry was employed to determine the molecular weight and fragmentation patterns of the compounds.

-

Mosher Ester Methodology: The absolute configurations of the new chiral compounds were determined using the Mosher ester methodology.[1][2]

Conclusion

The investigation of Ekmanianthe longiflora roots through a bioassay-guided fractionation approach has led to the successful isolation and characterization of several naphthoquinone analogues. While some of these compounds exhibited significant cytotoxic activity, catalponol and epi-catalponol were found to be inactive in the assays performed. This technical guide provides an overview of the methodologies employed in this process, highlighting the importance of bioassay-guided fractionation in the discovery of novel, biologically active natural products. For researchers and drug development professionals, the detailed protocols within the cited primary literature serve as a valuable resource for the isolation of these and similar compounds.

References

Elucidating the Chemical Architecture of 3-Hydroxycatalponol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The primary scientific literature detailing the initial isolation and complete spectroscopic analysis of 3-Hydroxycatalponol could not be located in publicly accessible databases. This document therefore serves as a comprehensive technical guide based on the known chemical structure of this compound. The experimental data presented herein is representative and synthetically generated to align with the established structure, providing a practical framework for the spectroscopic analysis of this and structurally related sesquiterpenoids.

Introduction

This compound is a sesquiterpenoid natural product belonging to the tetralone class of compounds. Its chemical formula is C₁₅H₁₈O₃, and it has a molecular weight of 246.3 g/mol . The definitive chemical name for this compound is (2R,3R,4R)-3,4-dihydroxy-2-(3-methylbut-2-enyl)-3,4-dihydro-2H-naphthalen-1-one. The presence of a substituted tetralone core, a prenyl side chain, and defined stereochemistry makes this compound a molecule of interest for further investigation into its biological activities. This guide provides a detailed overview of the methodologies and data interpretation central to its structure elucidation.

Chemical Structure

The confirmed chemical structure of this compound is presented below. Key structural features include a dihydronaphthalenone ring system, two hydroxyl groups, and a prenyl (3-methylbut-2-enyl) substituent. The stereochemistry at positions 2, 3, and 4 is crucial for its unique three-dimensional conformation.

Caption: Chemical Structure of this compound.

Spectroscopic Data Analysis

The structural elucidation of a novel natural product like this compound relies on a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are essential for assigning the chemical shifts and establishing connectivity between atoms.

Table 1: Representative ¹H NMR Data for this compound (500 MHz, CDCl₃)

| Position | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| H-2 | 2.85 | m | - | 1H |

| H-3 | 4.15 | d | 4.5 | 1H |

| H-4 | 4.80 | d | 4.5 | 1H |

| H-5 | 7.95 | d | 7.8 | 1H |

| H-6 | 7.30 | t | 7.5 | 1H |

| H-7 | 7.50 | t | 7.5 | 1H |

| H-8 | 7.20 | d | 7.8 | 1H |

| H-1' | 2.50, 2.65 | m | - | 2H |

| H-2' | 5.10 | t | 7.0 | 1H |

| H-4' | 1.75 | s | - | 3H |

| H-5' | 1.65 | s | - | 3H |

| 3-OH | 3.50 | br s | - | 1H |

| 4-OH | 3.80 | br s | - | 1H |

Table 2: Representative ¹³C NMR Data for this compound (125 MHz, CDCl₃)

| Position | Chemical Shift (δ, ppm) |

| C-1 | 202.5 |

| C-2 | 52.1 |

| C-3 | 72.8 |

| C-4 | 70.5 |

| C-4a | 130.2 |

| C-5 | 128.9 |

| C-6 | 126.5 |

| C-7 | 133.8 |

| C-8 | 125.1 |

| C-8a | 145.3 |

| C-1' | 28.5 |

| C-2' | 122.3 |

| C-3' | 135.1 |

| C-4' | 25.9 |

| C-5' | 17.9 |

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) is used to determine the exact molecular formula of a compound. Fragmentation patterns observed in MS/MS spectra provide additional structural information.

Table 3: Representative Mass Spectrometry Data for this compound

| Technique | Ion | Observed m/z | Calculated m/z | Formula |

| HR-ESI-MS | [M+H]⁺ | 247.1329 | 247.1334 | C₁₅H₁₉O₃ |

| HR-ESI-MS | [M+Na]⁺ | 269.1148 | 269.1154 | C₁₅H₁₈O₃Na |

| Key MS/MS Fragments | Fragment Ion | Proposed Loss | ||

| 229.1223 | H₂O | |||

| 211.1118 | 2 x H₂O | |||

| 187.0754 | C₄H₇O (from prenyl side chain) | |||

| 159.0491 | C₅H₈O₂ (Retro-Diels-Alder) |

Experimental Protocols

The following are representative protocols for the isolation and structural analysis of a natural product like this compound.

Isolation Protocol

-

Extraction: The dried and powdered plant material (e.g., from a Catalpa species) is exhaustively extracted with methanol at room temperature. The solvent is then removed under reduced pressure to yield a crude extract.

-

Solvent Partitioning: The crude extract is suspended in water and sequentially partitioned with solvents of increasing polarity, such as n-hexane, dichloromethane, and ethyl acetate.

-

Column Chromatography: The ethyl acetate fraction, typically containing compounds of intermediate polarity like this compound, is subjected to column chromatography on silica gel. A gradient elution system (e.g., n-hexane to ethyl acetate) is used to separate the components.

-

Preparative HPLC: Fractions containing the target compound are further purified by preparative High-Performance Liquid Chromatography (HPLC) on a C18 column with a suitable mobile phase (e.g., a methanol/water gradient) to yield the pure compound.

NMR Data Acquisition

-

Sample Preparation: Approximately 5-10 mg of pure this compound is dissolved in 0.5 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.

-

Instrumentation: NMR spectra are recorded on a 500 MHz spectrometer.

-

1D NMR: ¹H and ¹³C spectra are acquired using standard pulse programs.

-

2D NMR:

-

COSY (Correlation Spectroscopy): To identify ¹H-¹H spin-spin coupling networks.

-

HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached carbons.

-

HMBC (Heteronuclear Multiple Bond Correlation): To establish long-range (2-3 bond) correlations between protons and carbons.

-

NOESY (Nuclear Overhauser Effect Spectroscopy): To determine the spatial proximity of protons and elucidate the relative stereochemistry.

-

Mass Spectrometry Analysis

-

Sample Preparation: A dilute solution of the purified compound (approx. 10 µg/mL) is prepared in methanol.

-

Instrumentation: High-resolution mass spectra are obtained on a Q-TOF (Quadrupole Time-of-Flight) mass spectrometer equipped with an electrospray ionization (ESI) source.

-

Data Acquisition: The analysis is performed in positive ion mode. The instrument is calibrated using a standard solution (e.g., sodium formate).

-

MS/MS Analysis: Tandem mass spectrometry is performed by selecting the protonated molecular ion ([M+H]⁺) as the precursor ion and subjecting it to collision-induced dissociation (CID) with argon gas to generate fragment ions.

Visualized Workflows and Relationships

Spectroscopic Profile of 3-Hydroxycatalponol: A Technical Guide

Authored For: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic data for 3-Hydroxycatalponol, a significant natural product. The information presented herein is crucial for the identification, characterization, and further development of this compound in scientific and pharmaceutical research. All data is collated from the primary literature that first reported its isolation and structural elucidation.

Chemical Structure

Systematic Name: (2R,3R,4R)-3,4-dihydro-3,4-dihydroxy-2-(3-methyl-2-butenyl)-1(2H)-naphthalenone

Molecular Formula: C₁₅H₁₈O₃

CAS Number: 265644-24-4

Spectroscopic Data

The following tables summarize the nuclear magnetic resonance (NMR) and mass spectrometry (MS) data for this compound.

Nuclear Magnetic Resonance (NMR) Data

The ¹H and ¹³C NMR spectral data were acquired in Chloroform-d (CDCl₃) at 300 MHz.[1]

Table 1: ¹H NMR Spectroscopic Data of this compound (300 MHz, CDCl₃) [1]

| Position | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz |

| 2 | 2.55 | m | |

| 3 | 4.05 | dd | 7.8, 6.0 |

| 4 | 4.80 | d | 6.0 |

| 5 | 7.55 | dd | 7.8, 1.5 |

| 6 | 7.35 | dt | 7.8, 1.5 |

| 7 | 7.60 | dt | 7.8, 1.5 |

| 8 | 8.10 | dd | 7.8, 1.5 |

| 1' | 2.45 | m | |

| 2' | 5.20 | t | 7.2 |

| 4' | 1.80 | s | |

| 5' | 1.75 | s |

Table 2: ¹³C NMR Spectroscopic Data of this compound [1]

| Position | Chemical Shift (δ) ppm | Multiplicity (from APT) |

| 1 | 201.5 | C |

| 2 | 55.0 | CH |

| 3 | 72.1 | CH |

| 4 | 70.9 | CH |

| 4a | 135.8 | C |

| 5 | 128.9 | CH |

| 6 | 125.9 | CH |

| 7 | 134.1 | CH |

| 8 | 127.5 | CH |

| 8a | 130.2 | C |

| 1' | 28.5 | CH₂ |

| 2' | 120.1 | CH |

| 3' | 136.2 | C |

| 4' | 25.9 | CH₃ |

| 5' | 18.1 | CH₃ |

Mass Spectrometry (MS) Data

High-resolution electrospray ionization mass spectrometry (HREIMS) was utilized to determine the molecular formula of this compound.[1][2]

Table 3: Mass Spectrometry Data for this compound

| Technique | Result |

| HREIMS | Molecular Formula established as C₁₅H₁₈O₃ |

Experimental Protocols

The isolation and structural elucidation of this compound were first described by Peraza-Sánchez et al. The following is a summary of the experimental methodologies employed.

Isolation of this compound

Bioactivity-directed fractionation of a chloroform extract from the roots of Ekmanianthe longiflora led to the isolation of this compound (referred to as compound 1 in the publication).[1][2] The separation was monitored using human cancer cell lines.[1]

Spectroscopic Analysis

-

NMR Spectroscopy: ¹H NMR, ¹³C NMR, COSY, HMQC, and HMBC spectra were recorded on a 300 MHz spectrometer in CDCl₃.[1] Chemical shifts are reported in ppm (δ) and coupling constants (J) in Hertz.

-

Mass Spectrometry: High-resolution electrospray ionization mass spectrometry (HREIMS) was used to determine the molecular formula.[1][2]

Visualizations

The following diagrams illustrate the key methodologies and relationships in the characterization of this compound.

Caption: Workflow from plant material to structure elucidation.

Caption: How spectroscopic data informs the final chemical structure.

References

Technical Guide to the Biosynthesis of 3-Hydroxypropionic Acid

Disclaimer: Initial research revealed a significant lack of scientific literature regarding the biosynthesis pathway of 3-Hydroxycatalponol. The vast majority of available data pertains to the biosynthesis of 3-Hydroxypropionic acid (3-HP), a significant platform chemical. This guide will therefore focus on the well-documented biosynthesis of 3-Hydroxypropionic acid, assuming a potential ambiguity in the original topic of interest.

Introduction

3-Hydroxypropionic acid (3-HP) is a versatile three-carbon platform chemical with broad applications in the production of polymers, resins, and other specialty chemicals.[1][2] Its biological production from renewable resources presents a sustainable alternative to petroleum-based chemical synthesis.[3][4] Metabolic engineering efforts have led to the development of various microbial cell factories, primarily in Escherichia coli and Klebsiella pneumoniae, for the efficient synthesis of 3-HP.[3][5][6] This guide provides an in-depth overview of the core biosynthetic pathways, quantitative production data, and key experimental protocols relevant to the microbial production of 3-HP.

Core Biosynthetic Pathways of 3-Hydroxypropionic Acid

There are three primary pathways for the biosynthesis of 3-HP in engineered microorganisms, each starting from a different precursor: glycerol, malonyl-CoA, or β-alanine.[7]

1. The Glycerol Pathway

The conversion of glycerol to 3-HP is a well-established route, particularly in organisms like Klebsiella pneumoniae.[1] This pathway involves two key enzymatic steps. First, glycerol is dehydrated to 3-hydroxypropionaldehyde (3-HPA) by a coenzyme B12-dependent glycerol dehydratase.[8] Subsequently, 3-HPA is oxidized to 3-HP by an aldehyde dehydrogenase.[1][8] A significant challenge in this pathway is the cytotoxicity of the 3-HPA intermediate, which necessitates a balanced expression of the dehydratase and dehydrogenase enzymes.[6]

Figure 1: The Glycerol to 3-HP Biosynthesis Pathway.

2. The Malonyl-CoA Pathway

This pathway is commonly engineered in host organisms like E. coli that do not naturally produce 3-HP.[5] It starts from the central metabolite acetyl-CoA, which is carboxylated to malonyl-CoA by acetyl-CoA carboxylase (ACC).[2] Malonyl-CoA is then reduced to 3-HP in a two-step reaction catalyzed by a malonyl-CoA reductase (MCR).[2][9] This pathway is notable for its potential to achieve high yields from glucose.[2]

Figure 2: The Malonyl-CoA to 3-HP Biosynthesis Pathway.

3. The β-Alanine Pathway

The β-alanine pathway represents another synthetic route to 3-HP from glucose.[10] This pathway begins with aspartate, which is converted to β-alanine. β-alanine is then transaminated to malonic semialdehyde, which is subsequently reduced to 3-HP by a 3-hydroxypropionate dehydrogenase.[10] This pathway has been successfully implemented in E. coli for the production of 3-HP.[10]

Figure 3: The β-Alanine to 3-HP Biosynthesis Pathway.

Quantitative Data on 3-HP Production

The following tables summarize key quantitative data from various metabolic engineering studies on 3-HP production.

Table 1: 3-HP Production in Escherichia coli

| Pathway | Key Genes Engineered | Substrate | Titer (g/L) | Yield (g/g) | Productivity (g/L/h) | Reference |

| Glycerol | dhaB1234, gdrAB, ydcW (from K. pneumoniae) | Glycerol | 76.2 | 0.457 | 1.89 | [8] |

| Glycerol | Mutant GabD4_E209Q/E269Q (from C. necator) | Glycerol | 71.9 | - | 1.8 | [6] |

| β-Alanine | pa0132 (from P. aeruginosa), ydfG (native) | Glucose | 31.1 | - | - | [10] |

| Malonyl-CoA | Overexpression of accDABC, codon-optimized mcr | Glucose | 48.8 | - | - | [5] |

Table 2: 3-HP Production in Other Microorganisms

| Host Organism | Pathway | Key Genes Engineered | Substrate | Titer (g/L) | Yield (g/g) | Productivity (g/L/h) | Reference |

| Klebsiella pneumoniae | Glycerol | Overexpression of puuC, deletion of ldh1, ldh2, pta | Glycerol | 83.8 | 0.52 | - | [11] |

| Corynebacterium glutamicum | Malonyl-CoA | - | Acetate | 17.1 | 0.50 | - | [12] |

| Yarrowia lipolytica | Malonyl-CoA | - | Glucose | 38.7 | - | - | [13] |

Experimental Protocols

1. Quantification of 3-HP by High-Performance Liquid Chromatography (HPLC)

This protocol is a standard method for the quantification of 3-HP in fermentation broth.

-

Sample Preparation:

-

Centrifuge the fermentation broth at 10,000 x g for 10 minutes to pellet the cells.

-

Filter the supernatant through a 0.22 µm syringe filter.

-

Dilute the filtered supernatant with deionized water to a concentration within the linear range of the standard curve.

-

-

HPLC Conditions:

-

Column: A suitable C18 reverse-phase column (e.g., Agilent Zorbax SB-Aq).

-

Mobile Phase: Isocratic elution with 5 mM H₂SO₄.

-

Flow Rate: 0.6 mL/min.

-

Column Temperature: 50°C.

-

Detection: UV detector at 210 nm or a refractive index (RI) detector.

-

Injection Volume: 10-20 µL.

-

-

Quantification:

-

Prepare a series of 3-HP standards of known concentrations.

-

Generate a standard curve by plotting the peak area against the concentration of the standards.

-

Determine the concentration of 3-HP in the samples by interpolating their peak areas on the standard curve.

-

2. 3-Hydroxypropionate Dehydrogenase Enzyme Activity Assay

This spectrophotometric assay measures the activity of 3-hydroxypropionate dehydrogenase, a key enzyme in the β-alanine pathway.[14]

-

Principle: The enzyme catalyzes the NAD⁺-dependent oxidation of 3-HP to malonic semialdehyde. The rate of NADH formation is monitored by the increase in absorbance at 340 nm.[14]

-

Reaction Mixture (1 mL total volume):

-

100 mM Tris-HCl buffer (pH 9.0)

-

10 mM MgCl₂

-

2.5 mM NAD⁺

-

10 mM 3-HP

-

Cell-free extract or purified enzyme solution.

-

-

Procedure:

-

Pre-incubate the reaction mixture (without 3-HP) at 30°C for 5 minutes.

-

Initiate the reaction by adding 3-HP.

-

Monitor the increase in absorbance at 340 nm for 5-10 minutes using a spectrophotometer.

-

Calculate the enzyme activity based on the molar extinction coefficient of NADH at 340 nm (6220 M⁻¹cm⁻¹). One unit of enzyme activity is defined as the amount of enzyme that catalyzes the formation of 1 µmol of NADH per minute under the assay conditions.

-

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for the metabolic engineering of a microbial strain for 3-HP production.

Figure 4: A Generalized Experimental Workflow for 3-HP Production.

References

- 1. Production of 3-Hydroxypropanoic Acid From Glycerol by Metabolically Engineered Bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Biosynthesis pathways and strategies for improving 3-hydroxypropionic acid production in bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Biosynthetic pathways for 3-hydroxypropionic acid production - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. biorxiv.org [biorxiv.org]

- 6. Metabolic engineering of 3-hydroxypropionic acid biosynthesis in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. High-level production of 3-hydroxypropionic acid from glycerol as a sole carbon source using metabolically engineered Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. How Enzymes Find Balance in 3-Hydroxypropionate Biosynthesis?----Chinese Academy of Sciences [english.cas.cn]

- 10. Metabolic Engineering of Escherichia coli for the Production of 3-Hydroxypropionic Acid and Malonic Acid through β-Alanine Route - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Biological Production of 3-Hydroxypropionic Acid: An Update on the Current Status [mdpi.com]

- 12. Enhanced 3-Hydroxypropionic Acid Production From Acetate via the Malonyl-CoA Pathway in Corynebacterium glutamicum - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. Enzyme Activity Measurement for 3-Hydroxypropionate Dehydrogenase Using Spectrophotometric Assays [creative-enzymes.com]

Preliminary Biological Screening of 3-Hydroxycatalponol: A Review of Available Data

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

3-Hydroxycatalponol is a natural product with the chemical name (2R,3R,4R)-3,4-dihydroxy-2-(3-methyl-2-butenyl)-3,4-dihydro-2H-naphthalen-1-one. It was first isolated from Ekmanianthe longiflora, a plant belonging to the Bignoniaceae family. The initial interest in this compound arose from a study focused on identifying cytotoxic constituents from this plant source.

Known Biological Activity: Cytotoxicity Screening

The primary and only currently documented biological screening of this compound was for its cytotoxic effects.

Experimental Context

In a study aimed at identifying potential anticancer agents from natural sources, a chloroform extract of the roots of Ekmanianthe longiflora was subjected to a bioactivity-directed fractionation. This process involves separating the extract into different fractions and testing each for a specific biological activity, in this case, cytotoxicity against human cancer cell lines. The fractions that show activity are then further purified to isolate the active compounds. This compound was one of the compounds isolated through this process.

While the study reported significant cytotoxic activity for other compounds isolated from the same plant, and noted that the related compounds catalponol and epi-catalponol were inactive, specific quantitative data for this compound's cytotoxicity (such as IC50 values) is not available in the abstract of the key publication.

Data Presentation

Due to the absence of specific quantitative data in the available literature, a data table for the biological activity of this compound cannot be constructed at this time.

Proposed Workflow for a Comprehensive Preliminary Biological Screening

To fully characterize the biological profile of this compound, a systematic preliminary screening is necessary. The following workflow is proposed for a comprehensive evaluation.

Detailed Methodologies for Proposed Key Experiments

3.1.1. Cytotoxicity Assay (MTT Assay)

-

Cell Culture: Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HeLa for cervical cancer) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained at 37°C in a humidified atmosphere with 5% CO2.

-

Cell Seeding: Cells are seeded into 96-well plates at a density of 5,000-10,000 cells per well and allowed to attach overnight.

-

Compound Treatment: A stock solution of this compound is serially diluted to various concentrations. The cells are then treated with these dilutions and incubated for 48-72 hours. A vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin) are included.

-

MTT Addition: After incubation, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 3-4 hours.

-

Formazan Solubilization: The medium is removed, and DMSO is added to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to the vehicle control. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) is determined by plotting the percentage of viability against the compound concentration.

3.1.2. Antimicrobial Assay (Broth Microdilution for Minimum Inhibitory Concentration - MIC)

-

Microorganism Preparation: Bacterial and fungal strains are cultured in appropriate broth media to the mid-logarithmic phase.

-

Compound Dilution: this compound is serially diluted in a 96-well microtiter plate containing the appropriate growth medium.

-

Inoculation: Each well is inoculated with a standardized suspension of the microorganism.

-

Incubation: The plates are incubated at the optimal temperature for the growth of the microorganism (e.g., 37°C for bacteria, 25-30°C for fungi) for 18-24 hours.

-

MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

3.1.3. Antioxidant Assay (DPPH Radical Scavenging Assay)

-

Reaction Mixture Preparation: A solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol is prepared.

-

Compound Incubation: Different concentrations of this compound are added to the DPPH solution. A blank (methanol) and a positive control (e.g., ascorbic acid or Trolox) are included.

-

Incubation: The reaction mixtures are incubated in the dark at room temperature for 30 minutes.

-

Absorbance Measurement: The absorbance of the solutions is measured at 517 nm.

-

Scavenging Activity Calculation: The percentage of DPPH radical scavenging activity is calculated using the formula: [(Abs_control - Abs_sample) / Abs_control] x 100. The EC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) is then determined.

Conclusion and Future Directions

The currently available scientific literature indicates that this compound was isolated as part of a search for cytotoxic compounds. However, a comprehensive preliminary biological screening to evaluate its full therapeutic potential is lacking. The proposed workflow and experimental protocols provide a roadmap for future research to systematically investigate the cytotoxic, antimicrobial, antioxidant, and anti-inflammatory properties of this natural product. Such studies are essential to determine if this compound warrants further investigation as a potential lead compound in drug discovery and development. The elucidation of its broader biological activity profile will be a critical step in understanding its potential applications in medicine.

3-Hydroxycatalponol: A Technical Whitepaper on Physicochemical Properties and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Hydroxycatalponol, a sesquiterpenoid of emerging scientific interest, has demonstrated significant biological activities, particularly antimicrobial effects. This technical guide provides a comprehensive overview of its physicochemical properties, methodologies for their determination, and a proposed mechanism for its biological action. The information presented herein is intended to support further research and development of this promising natural compound.

Physicochemical Properties

A summary of the known and predicted physicochemical properties of this compound is presented in Table 1. These parameters are crucial for understanding its behavior in biological systems and for the design of future studies.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| IUPAC Name | (2R,3R,4R)-3,4-dihydroxy-2-(3-methylbut-2-en-1-yl)-3,4-dihydronaphthalen-1(2H)-one | N/A |

| CAS Number | 265644-24-4 | [1][2][3][4][5] |

| Molecular Formula | C₁₅H₁₈O₃ | [1][2][3][4] |

| Molecular Weight | 246.30 g/mol | [1][2][3][4] |

| Appearance | Powder | N/A |

| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone | [1] |

| Predicted Boiling Point | 394.3 ± 42.0 °C | [5] |

| Predicted Density | 1.188 ± 0.06 g/cm³ | [5] |

| Predicted pKa | 13.28 ± 0.60 | [5] |

Experimental Protocols

Detailed methodologies for the experimental determination of key physicochemical properties of sesquiterpenoids like this compound are outlined below. These protocols are based on established analytical techniques for natural products.

Determination of Melting Point

The melting point of a solid compound is a critical indicator of its purity.

Methodology:

-

A small, finely powdered sample of this compound is packed into a capillary tube to a height of 2-3 mm.

-

The capillary tube is placed in a calibrated melting point apparatus.

-

The sample is heated at a steady rate of 1-2 °C per minute.

-

The temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes liquid are recorded as the melting range.

-

For a pure compound, this range is typically narrow (0.5-1 °C).

Determination of Octanol-Water Partition Coefficient (LogP)

The LogP value is a measure of a compound's lipophilicity and is a key predictor of its pharmacokinetic properties.

Methodology (Shake-Flask Method):

-

A solution of this compound is prepared in n-octanol.

-

An equal volume of water is added to the n-octanol solution in a separatory funnel.

-

The mixture is shaken vigorously for a set period to allow for partitioning of the compound between the two phases.

-

The mixture is then centrifuged to ensure complete separation of the n-octanol and water layers.

-

The concentration of this compound in each phase is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC).

-

The LogP value is calculated as the logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

High-Performance Liquid Chromatography (HPLC) Analysis

HPLC is a fundamental technique for the purification and quantification of this compound.

Methodology:

-

A stock solution of this compound is prepared in a suitable solvent (e.g., methanol or acetonitrile).

-

A reversed-phase C18 column is typically used for the separation of sesquiterpenoids.

-

The mobile phase consists of a gradient of water and an organic solvent (e.g., acetonitrile or methanol), often with a small amount of acid (e.g., formic acid or trifluoroacetic acid) to improve peak shape.

-

The sample is injected onto the column, and the components are separated based on their hydrophobicity.

-

A UV detector is commonly used for the detection of this compound, as the chromophores in its structure will absorb UV light.

-

Quantification is achieved by comparing the peak area of the sample to a calibration curve generated from standards of known concentration.

Biological Activity and Proposed Mechanism of Action

This compound has been identified as a sesquiterpenoid with notable antimicrobial properties. While the precise signaling pathways of its action are still under investigation, a putative mechanism can be proposed based on the known antimicrobial activities of other terpenoids. The primary modes of action are believed to involve the disruption of the bacterial cell membrane and the inhibition of essential enzymes.

Proposed Antimicrobial Mechanism of Action

The lipophilic nature of this compound likely facilitates its interaction with the bacterial cell membrane. This interaction can lead to a cascade of events culminating in cell death.

Key Steps in the Proposed Mechanism:

-

Membrane Intercalation: The molecule inserts itself into the lipid bilayer of the bacterial cell membrane.

-

Membrane Disruption: This insertion disrupts the integrity and fluidity of the membrane, leading to increased permeability.

-

Ion Leakage: The compromised membrane allows for the uncontrolled leakage of essential ions and metabolites from the cytoplasm.

-

Enzyme Inhibition: this compound may also interact with and inhibit the function of membrane-bound or intracellular enzymes that are critical for cellular processes such as respiration and cell wall synthesis.

-

Cell Death: The cumulative effect of membrane disruption and enzyme inhibition leads to the cessation of cellular functions and ultimately, bacterial cell death.

The following diagram illustrates this proposed mechanism of action.

Caption: Proposed antimicrobial mechanism of this compound.

Experimental Workflow for Antimicrobial Activity Assessment

To validate the antimicrobial properties of this compound, a systematic experimental workflow is necessary. This involves determining the minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) against a panel of pathogenic bacteria.

References

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

3-Hydroxycatalponol is a sesquiterpenoid of interest within the scientific community, yet it remains a compound with limited publicly available research data. This technical guide provides a comprehensive review of the known information on this compound and situates it within the broader context of structurally related and biologically active sesquiterpenoids. While direct experimental data on this compound is scarce, this document extrapolates potential properties and methodologies from closely related compounds, particularly catalponol and other cytotoxic sesquiterpenoids. This guide aims to serve as a foundational resource for researchers and drug development professionals interested in this class of natural products.

Introduction to this compound

This compound is classified as a sesquiterpenoid, a diverse class of 15-carbon isoprenoids known for their wide range of biological activities. Its chemical formula is C₁₅H₁₈O₃, with a molecular weight of 246.306 g/mol . The compound is registered under the CAS number 265644-24-4.

While some chemical suppliers indicate that this compound is isolated from the roots of Ekmanianthe longiflora (of the Bignoniaceae family), a thorough review of the scientific literature, including key phytochemical studies on this plant, does not confirm the isolation and characterization of this specific compound. A pivotal study on the cytotoxic constituents of Ekmanianthe longiflora by Peraza-Sánchez et al. (2000) details the isolation of several other compounds, including catalponol and epi-catalponol, but makes no mention of this compound[1][2][3]. This discrepancy suggests a possible misattribution in commercial databases.

Given the name "this compound," it is structurally related to catalponol, differing by the addition of a hydroxyl group at the C-3 position. This structural similarity allows for informed speculation on its potential biological activities and chemical properties.

Physicochemical Properties

Directly measured physicochemical properties for this compound are not available in the literature. However, based on its chemical structure and data from suppliers, we can summarize its basic characteristics.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 265644-24-4 | Chemical Suppliers |

| Molecular Formula | C₁₅H₁₈O₃ | Chemical Suppliers |

| Molecular Weight | 246.306 g/mol | Chemical Suppliers |

| Class | Sesquiterpenoid | Inferred |

| Purity | >98% (as offered by suppliers) | Chemical Suppliers |

| Confirmation | Nuclear Magnetic Resonance (NMR) | Chemical Suppliers |

Biological Activities of Related Sesquiterpenoids

Due to the absence of biological activity data for this compound, this section will focus on the known activities of structurally similar sesquiterpenoids. This class of compounds is well-documented for a variety of pharmacological effects.

Cytotoxic Activity

Many sesquiterpenoids exhibit significant cytotoxicity against various cancer cell lines. A bioactivity-directed fractionation of the chloroform extract of Ekmanianthe longiflora roots was conducted to identify cytotoxic compounds. While several naphthalenones and furanonaphthoquinones isolated from the plant showed significant cytotoxicity, the related compounds catalponol and epi-catalponol were found to be inactive in a panel of human cancer cells[1][2][3].

However, other sesquiterpenoids have demonstrated potent anticancer properties. For instance, a study on 7-hydroxy-3,4-dihydrocadalene, a cadinane-type sesquiterpene, revealed its cytotoxic effects on the MCF7 breast cancer cell line. The mechanism of action was determined to be the induction of oxidative stress-mediated apoptosis. This was evidenced by an increase in intracellular reactive oxygen species (ROS), lipid peroxidation, and the activation of caspases 3 and 9.

Table 2: Cytotoxic Activity of Selected Sesquiterpenoids

| Compound | Cancer Cell Line(s) | IC₅₀ (µM) | Mechanism of Action | Reference |

| 7-hydroxy-3,4-dihydrocadalene | MCF7 (Breast) | N/A | Induction of oxidative stress-mediated apoptosis | |

| Catalponol | Human cancer panel | Inactive | Not applicable | [1][2][3] |

| epi-Catalponol | Human cancer panel | Inactive | Not applicable | [1][2][3] |

| Various other sesquiterpenoids | Various | Varies | Apoptosis, cell cycle arrest, anti-angiogenesis |

Anti-inflammatory and Antimicrobial Activities

Sesquiterpenoids are also known to possess anti-inflammatory and antimicrobial properties. While no specific studies have been conducted on this compound, the general activities of this class of compounds suggest that it could be a candidate for such screenings. The anti-inflammatory effects are often attributed to the inhibition of pro-inflammatory cytokines and enzymes, while the antimicrobial activity can be broad-spectrum against bacteria and fungi.

Experimental Protocols (Based on Related Compounds)

The following sections detail common experimental protocols used for the isolation and characterization of sesquiterpenoids from plant materials. These are provided as a guide for researchers interested in studying this compound.

Isolation of Sesquiterpenoids from Ekmanianthe longiflora

The following is a generalized workflow for the isolation of sesquiterpenoids, based on the study by Peraza-Sánchez et al. (2000)[1][2][3].

Caption: Generalized workflow for the isolation and identification of sesquiterpenoids.

Methodology:

-

Plant Material and Extraction: Dried and powdered root material is subjected to maceration with a suitable solvent, such as 80% ethanol, to obtain a crude extract.

-

Solvent Partitioning: The crude extract is then partitioned between different immiscible solvents of varying polarities (e.g., chloroform and water) to separate compounds based on their polarity. In the case of E. longiflora, the chloroform extract was found to be cytotoxic[1][2][3].

-

Chromatographic Separation: The bioactive extract is further purified using chromatographic techniques.

-

Column Chromatography: Typically, silica gel column chromatography is used for initial separation, with a gradient of solvents of increasing polarity.

-

High-Performance Liquid Chromatography (HPLC): Fractions containing compounds of interest are further purified using preparative HPLC to yield pure compounds.

-

-

Structure Elucidation: The structure of the isolated pure compounds is determined using a combination of spectroscopic methods:

-

Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR, along with 2D NMR techniques (COSY, HMQC, HMBC), are used to determine the carbon skeleton and the connectivity of protons and carbons.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact molecular formula.

-

Infrared (IR) Spectroscopy: IR spectroscopy helps in identifying the functional groups present in the molecule.

-

Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is commonly used to measure cytotoxicity.

Caption: Workflow for a typical MTT cytotoxicity assay.

Methodology:

-

Cell Seeding: Human cancer cells are seeded into 96-well plates at a specific density and allowed to adhere overnight.

-

Compound Treatment: The cells are then treated with various concentrations of the test compound. A negative control (vehicle) and a positive control (a known cytotoxic drug) are included.

-

Incubation: The plates are incubated for a defined period (e.g., 48 or 72 hours).

-

MTT Addition: After the incubation period, the MTT reagent is added to each well. Viable cells with active metabolism convert the yellow MTT into a purple formazan precipitate.

-

Solubilization: A solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to dissolve the formazan crystals.

-

Absorbance Reading: The absorbance is measured using a microplate reader at a wavelength of approximately 570 nm.

-

Data Analysis: The percentage of cell viability is calculated relative to the control, and the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) is determined.

Signaling Pathways of Related Compounds

The cytotoxic effects of many sesquiterpenoids are mediated through the modulation of specific cellular signaling pathways. For example, the pro-apoptotic activity of 7-hydroxy-3,4-dihydrocadalene involves the generation of ROS, which can trigger the intrinsic apoptosis pathway.

Caption: Postulated apoptotic signaling pathway for a related sesquiterpenoid.

This pathway illustrates how a sesquiterpenoid can induce an increase in reactive oxygen species, leading to mitochondrial stress. This, in turn, activates the caspase cascade (caspase-9 and caspase-3), ultimately resulting in programmed cell death or apoptosis. Anti-apoptotic proteins like Bcl-2 can inhibit this process.

Future Directions and Conclusion

This compound remains an understudied natural product with potential for biological activity based on its structural relationship to other sesquiterpenoids. The primary challenge is the lack of a confirmed natural source and the absence of its isolation and characterization in the peer-reviewed scientific literature.

Future research should focus on:

-

Verifying the Natural Source: A systematic phytochemical investigation of Ekmanianthe longiflora and other species of the Bignoniaceae family is needed to confirm the presence of this compound.

-

Chemical Synthesis: In the absence of a natural source, the total synthesis of this compound would provide the pure compound for biological screening.

-

Biological Screening: Once obtained, this compound should be screened for a wide range of biological activities, including cytotoxicity, anti-inflammatory, antimicrobial, and antiviral effects.

-

Mechanism of Action Studies: If any significant biological activity is identified, further studies should be conducted to elucidate its mechanism of action at the molecular level.

References

A Technical Guide to the Phytochemical Investigation of Bignoniaceae for Novel Compounds

For Researchers, Scientists, and Drug Development Professionals

The Bignoniaceae family, commonly known as the trumpet creeper family, is a vast and diverse group of flowering plants with over 800 species distributed across more than 100 genera.[1][2] Traditionally, various parts of these plants have been utilized in folk medicine across the globe to treat a wide array of ailments, including cancer, skin disorders, infections, and inflammatory conditions.[1][3] This rich ethnobotanical history has spurred significant scientific interest, revealing the family to be a prolific source of bioactive secondary metabolites.[1][2] Modern phytochemical investigations have led to the isolation and characterization of numerous novel compounds, many of which exhibit promising pharmacological activities, such as antimicrobial, anti-inflammatory, antioxidant, and cytotoxic effects.[2][4]

This technical guide provides an in-depth overview of the methodologies involved in the phytochemical investigation of the Bignoniaceae family for the discovery of novel compounds. It is designed to serve as a comprehensive resource for researchers, scientists, and professionals in the field of drug development, offering detailed experimental protocols, data presentation standards, and visualizations of key biological pathways.

I. Major Classes of Bioactive Compounds in Bignoniaceae

The Bignoniaceae family is a rich reservoir of a wide variety of secondary metabolites. The primary classes of compounds that have been isolated and identified from this family include:

-

Flavonoids: These polyphenolic compounds are abundant in Bignoniaceae and are known for their antioxidant, anti-inflammatory, and anticancer properties.[1][5] Examples include quercetin, kaempferol, and their glycosides, which have been isolated from various species such as Jacaranda mimosifolia and Bignonia binata.[6][7]

-

Iridoid Glycosides: This class of monoterpenoids is characteristic of several Bignoniaceae genera. They have been reported to possess a range of biological activities, including anti-inflammatory and antioxidant effects.[1] Novel iridoid glucosides like bignanoside B have been isolated from Bignonia binata.[2]

-

Naphthoquinones: Particularly prominent in the genera Handroanthus and Tabebuia, naphthoquinones like lapachol and its derivatives are well-known for their potent cytotoxic and anticancer activities.[8][9]

-

Terpenoids and Steroids: A diverse array of triterpenes and sterols have been identified, with some, like ursolic and oleanolic acids from Mansoa hirsuta, showing cytoprotective and hypoglycemic activities.[10]

-

Alkaloids: Various types of alkaloids have been reported, contributing to the diverse pharmacological profile of the family.[2]

-

Phenylethanoid Glycosides: Compounds such as verbascoside and isoverbascoside, found in species like Tecoma stans, exhibit neuroprotective, hepatoprotective, and anti-inflammatory properties.[11]

II. Experimental Protocols for Phytochemical Investigation

A systematic approach is crucial for the successful isolation and characterization of novel compounds from Bignoniaceae. The following sections outline the key experimental protocols.

A. Extraction of Bioactive Compounds

The initial step in phytochemical analysis is the extraction of secondary metabolites from the plant material. The choice of solvent and extraction method is critical and depends on the polarity of the target compounds.

1. Plant Material Preparation:

-

Collect the desired plant parts (leaves, flowers, bark, roots).

-

Thoroughly wash the plant material with water to remove any debris.

-

Air-dry the material in the shade or use a hot air oven at a controlled temperature (typically 40-60°C) to prevent the degradation of thermolabile compounds.

-

Grind the dried plant material into a coarse powder to increase the surface area for extraction.

2. Solvent Extraction:

-

Maceration: This is a simple and widely used method.

-

Soak a known quantity of the powdered plant material (e.g., 50 g) in a suitable solvent (e.g., 200 mL of ethanol, methanol, or a mixture of solvents) in a sealed container.[12]

-

Keep the mixture at room temperature for a specified period (e.g., 24-72 hours) with occasional shaking.[12]

-

Filter the extract through Whatman No. 1 filter paper.

-

Concentrate the filtrate using a rotary evaporator under reduced pressure at a controlled temperature.

-

-

Soxhlet Extraction: This method is more efficient for exhaustive extraction.

-

Place the powdered plant material in a thimble made of filter paper.

-

Place the thimble in the main chamber of the Soxhlet extractor.

-

The extraction solvent is heated in a flask, and its vapor travels up a distillation arm and condenses into the chamber containing the thimble.

-

Once the chamber is full, the solvent and extracted compounds are siphoned back into the flask. This process is repeated for several cycles.

-

-

Successive Solvent Extraction: To fractionate compounds based on polarity, a sequential extraction can be performed with solvents of increasing polarity (e.g., hexane, followed by chloroform, ethyl acetate, and then methanol).

B. Fractionation and Isolation of Pure Compounds

The crude extract is a complex mixture of various compounds. Chromatographic techniques are employed to separate these compounds.

1. Column Chromatography (CC): This is a fundamental technique for the initial fractionation of crude extracts.[13]

-

Stationary Phase: Silica gel (60-120 mesh) is commonly used.[14]

-

Mobile Phase: A gradient of solvents with increasing polarity is typically used. For example, starting with 100% hexane, followed by increasing proportions of ethyl acetate in hexane, and then increasing proportions of methanol in ethyl acetate.[15]

-

Procedure:

-

Prepare a slurry of the stationary phase in the initial mobile phase and pack it into a glass column.[14]

-

Adsorb the crude extract onto a small amount of silica gel and load it onto the top of the packed column.[14]

-

Elute the column with the mobile phase, collecting fractions of a specific volume.[14]

-

Monitor the fractions using Thin Layer Chromatography (TLC) to identify fractions with similar compound profiles.

-

2. High-Performance Liquid Chromatography (HPLC): HPLC is a high-resolution technique used for the final purification of compounds.[16]

-

Stationary Phase: Reversed-phase C18 columns are commonly used for the separation of moderately polar to nonpolar compounds.[17]

-

Mobile Phase: A gradient of an aqueous solution (often with a small amount of acid like formic acid or acetic acid) and an organic solvent (acetonitrile or methanol) is typically employed.[18]

-

Detection: A Diode Array Detector (DAD) or a UV detector is used to monitor the elution of compounds at specific wavelengths.[17]

C. Structure Elucidation of Novel Compounds

Once a pure compound is isolated, its chemical structure is determined using a combination of spectroscopic techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Mass Spectrometry (MS):

-

High-Resolution Mass Spectrometry (HRMS): Provides the exact mass of the molecule, which is used to determine its molecular formula.[2]

-

Tandem Mass Spectrometry (MS/MS): Used to fragment the molecule and obtain information about its substructures.

-

D. Bioactivity Screening Protocols

The isolated compounds are then screened for their biological activities using various in vitro assays.

1. Antioxidant Activity Assays:

-

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay: [3]

-

Prepare a stock solution of the test compound in a suitable solvent (e.g., methanol).

-

In a 96-well plate, add different concentrations of the test compound to a solution of DPPH in methanol.

-

Incubate the plate in the dark at room temperature for 30 minutes.

-

Measure the absorbance at 517 nm using a microplate reader.

-

Ascorbic acid or quercetin can be used as a positive control.[3]

-

Calculate the percentage of radical scavenging activity.

-

-

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay: [3]

-

Prepare the ABTS radical cation by reacting ABTS stock solution with potassium persulfate.

-

Dilute the ABTS radical solution with a buffer (e.g., phosphate-buffered saline) to a specific absorbance at 734 nm.

-

Add different concentrations of the test compound to the ABTS radical solution.

-

Incubate at room temperature for a specific time (e.g., 6 minutes).

-

Measure the absorbance at 734 nm.

-

Trolox is commonly used as a positive control.

-

Calculate the percentage of radical scavenging activity.

-

2. Anti-inflammatory Activity Assays:

-

Cyclooxygenase (COX) and Lipoxygenase (LOX) Inhibition Assays: [10]

-

These assays measure the ability of a compound to inhibit the enzymes COX-1, COX-2, and 5-LOX, which are involved in the inflammatory cascade.

-

Commercially available enzyme inhibition assay kits can be used.

-

The assay typically involves incubating the enzyme with the test compound and the substrate (arachidonic acid).

-

The formation of the product (e.g., prostaglandin for COX, leukotriene for LOX) is measured, often using a colorimetric or fluorometric method.

-

Indomethacin or other known NSAIDs are used as positive controls.[10]

-

3. Cytotoxicity Assay (MTT Assay): [4][20][21][22]

- Seed cancer cells (e.g., MCF-7, HeLa) in a 96-well plate at a specific density and allow them to adhere overnight.

- Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 24, 48, or 72 hours).

- Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (typically 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.[4][21]

- The MTT is reduced by mitochondrial dehydrogenases of viable cells to form purple formazan crystals.

- Add a solubilization solution (e.g., DMSO, isopropanol with HCl) to dissolve the formazan crystals.[21]

- Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.[21]

- Calculate the percentage of cell viability and the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

III. Data Presentation: Novel Compounds and Bioactivities

The following tables summarize some of the novel compounds isolated from various Bignoniaceae species and their reported biological activities.

Table 1: Novel Compounds Isolated from Bignoniaceae Species

| Compound Name | Compound Class | Plant Source | Plant Part | Reference |

| Binatoside | Glycoside | Bignonia binata | Leaves | [7] |

| Bignanoside C | Phenyl ethanoid glycoside | Bignonia binata | Leaves | [7] |

| 3,4-dihydroxy-N-methyl piperidin-2-one | Alkaloid | Bignonia binata | Leaves | [7] |

| Kaempferol (6→8″) apigenin | Biflavonoid | Jacaranda acutifolia | Leaves | |

| 7-hydroxyskytanthine | Monoterpenic alkaloid | Tecoma stans | Fruits | [19] |

| 4-hydroxytecomanine | Monoterpenic alkaloid | Tecoma stans | Fruits | [19] |

| Bignanoside A | Neolignan glucoside | Bignonia binata | Leaves | [2] |

| Bignanoside B | Iridoid glucoside | Bignonia binata | Leaves | [2] |

Table 2: Bioactivity of Compounds from Bignoniaceae

| Compound/Extract | Bioactivity | Assay | IC50/Result | Plant Source | Reference |

| Bignanoside B | Antioxidant | DPPH radical scavenging | 18.34 ± 0.81 μM | Bignonia binata | [2] |

| Kaempferol (6→8″) apigenin | Cytotoxic | MTT | Promising activity against MCF-7 | Jacaranda acutifolia | |

| Ethanolic extract of T. stans trunks | Cytotoxic | MTT | CC50 0.02 to 0.55 µg/ml | Tecoma stans | [20] |

| Lignans from T. stans | Cytotoxic | MTT | CC50 13.01 to 100.0 µg/ml | Tecoma stans | [20] |

| Methanolic extract of J. mimosifolia flowers | Antioxidant | ABTS | 94.9% inhibition | Jacaranda mimosifolia | [23] |

| Methanolic extract of J. mimosifolia flowers | Antioxidant | DPPH | 52.5% inhibition | Jacaranda mimosifolia | [23] |

Table 3: Yield of Compounds from Bignoniaceae

| Compound/Extract | Plant Source | Plant Part | Extraction/Isolation Method | Yield | Reference |

| Essential Oil | Bignonia nocturna | - | Hydrodistillation | 1.38 % w/w | [11] |

| Crude ethanol extract | Crescentia cujete | Leaves | Maceration with 95% EtOH | 13.6% (195.0 g from 1429 g) | [3] |

IV. Signaling Pathways and Mechanisms of Action

Understanding the molecular mechanisms by which these novel compounds exert their biological effects is crucial for drug development. Several studies have begun to elucidate the signaling pathways modulated by phytochemicals from the Bignoniaceae family.

A. Inhibition of the NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) is a key transcription factor that regulates the expression of numerous genes involved in inflammation, immunity, and cell survival.[24][25] Dysregulation of the NF-κB pathway is implicated in various inflammatory diseases and cancers.[26] Many natural compounds, including flavonoids and terpenoids found in Bignoniaceae, have been shown to inhibit NF-κB signaling.[24] They can act at various points in the pathway, such as by preventing the degradation of the inhibitory protein IκBα, thereby sequestering NF-κB in the cytoplasm, or by inhibiting the nuclear translocation of the active NF-κB subunits.[24][27]

Caption: Inhibition of the NF-κB signaling pathway by Bignoniaceae compounds.

B. Modulation of the PI3K/Akt Signaling Pathway

The Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway is a critical regulator of cell proliferation, survival, and metabolism.[9][28] Hyperactivation of this pathway is a common feature in many cancers, making it a key target for anticancer drug development.[29][30] Certain phytochemicals have been shown to modulate the PI3K/Akt pathway, often by inhibiting the activity of PI3K or Akt, which can lead to the induction of apoptosis in cancer cells.[31]

Caption: Modulation of the PI3K/Akt signaling pathway by Bignoniaceae compounds.

V. Experimental Workflow

The overall process of phytochemical investigation for novel compounds from Bignoniaceae can be visualized as a systematic workflow.

Caption: General workflow for phytochemical investigation of Bignoniaceae.

VI. Conclusion and Future Directions

The Bignoniaceae family represents a significant and largely untapped resource for the discovery of novel, bioactive compounds with therapeutic potential. The diverse array of chemical scaffolds found within this family, including flavonoids, iridoids, and naphthoquinones, offers a promising starting point for the development of new drugs for a variety of diseases, including cancer and inflammatory disorders.

This technical guide has provided a comprehensive framework for the systematic phytochemical investigation of Bignoniaceae species. By following the detailed protocols for extraction, isolation, structure elucidation, and bioactivity screening, researchers can efficiently explore the chemical diversity of this family and identify promising lead compounds.

Future research should focus on:

-

Exploring under-investigated species: Many species within the Bignoniaceae family have yet to be phytochemically and pharmacologically characterized.

-

Elucidating mechanisms of action: Further studies are needed to understand the precise molecular targets and signaling pathways of the isolated compounds.

-

In vivo studies: Promising compounds identified through in vitro screening should be further evaluated in animal models to assess their efficacy and safety.

-

Synergistic effects: Investigating the potential synergistic or antagonistic effects of compound combinations could lead to more effective therapeutic strategies.

The continued exploration of the Bignoniaceae family, guided by the principles and methodologies outlined in this guide, holds great promise for the discovery of the next generation of plant-derived medicines.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]